molecular formula C25H21N3O4 B14947918 (5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one

(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one

Cat. No.: B14947918
M. Wt: 427.5 g/mol
InChI Key: WTPICJHYWSZHFG-DYPKDDNMSA-N
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Description

(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including imino, phenyl, and methoxy groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,4-dimethoxybenzaldehyde and a suitable imidazolidinone derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents like halides or amines, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, amines; often in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s imino and phenyl groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(3,4-dimethoxyphenyl)-5-[(4-ethylphenyl)methylidene]-5H-imidazolidin-4-one: Shares similar structural features but with different substituents.

    N-[(5Z)-2-(3,4-dimethoxyphenyl)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide: Contains additional functional groups, leading to different reactivity and applications.

Uniqueness

(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one

InChI

InChI=1S/C25H21N3O4/c1-31-22-14-13-17(15-23(22)32-2)21(29)16-20-24(30)28(19-11-7-4-8-12-19)25(26)27(20)18-9-5-3-6-10-18/h3-16,26H,1-2H3/b20-16-,26-25?

InChI Key

WTPICJHYWSZHFG-DYPKDDNMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C\2/C(=O)N(C(=N)N2C3=CC=CC=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=C2C(=O)N(C(=N)N2C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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